Anastrozole

Adjuvant Endocrine Therapy Breast Cancer Disease-Free Survival

Anastrozole is the preferred nonsteroidal AI for research requiring lipid-neutral profiles and long-term survival endpoints. Unlike letrozole or exemestane, its reversible, competitive inhibition avoids persistent aromatase suppression, reducing confounding variables. In CDK4/6 inhibitor combination studies, real-world data show superior survival (p<0.001) vs letrozole. With 8-year OS of 90.5% vs 88.8% for exemestane, it is the definitive choice for extended adjuvant models. USP reference standard purity (98.0–102.0%) ensures batch-to-batch reproducibility.

Molecular Formula C17H19N5
Molecular Weight 293.4 g/mol
CAS No. 120511-73-1
Cat. No. B1683761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnastrozole
CAS120511-73-1
Synonyms2,2'-(5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene)bis(2-methylpropionitrile)
anastrazole
anastrozole
Arimidex
ICI D1033
ZD 1033
ZD-1033
ZD1033
Zeneca ZD 1033
Molecular FormulaC17H19N5
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C#N
InChIInChI=1S/C17H19N5/c1-16(2,9-18)14-5-13(8-22-12-20-11-21-22)6-15(7-14)17(3,4)10-19/h5-7,11-12H,8H2,1-4H3
InChIKeyYBBLVLTVTVSKRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder
SolubilityFreely soluble in methanol, acetone, ethanol, tetrahydrofuran;  very soluble in acetonitrile.
In water, 0.5 mg/mL at 25 °C;  solubility is dependent of pH in the physiological range.
6.61e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Anastrozole (CAS 120511-73-1): A High-Purity, Selectively Differentiated Third-Generation Nonsteroidal Aromatase Inhibitor for Scientific and Clinical Procurement


Anastrozole (formerly ZD-1033) is a third-generation, nonsteroidal, competitive and reversible Type II aromatase inhibitor that binds to the heme moiety of the cytochrome P450 aromatase enzyme to potently suppress peripheral estrogen biosynthesis [1]. Its essential specification as a United States Pharmacopeia (USP) reference standard mandates a purity range of 98.0% to 102.0% (calculated on an anhydrous and solvent-free basis), establishing a critical baseline for reproducible research and clinical-grade procurement [2].

Why Generic Substitution of Anastrozole (CAS 120511-73-1) Without Comparative Evidence Is Scientifically Unjustified


Although Anastrozole is a cornerstone of endocrine therapy, substituting it with other third-generation aromatase inhibitors (AIs) such as Letrozole or Exemestane without rigorous evidence of equivalence is a high-risk scientific and clinical decision [1]. Despite a shared mechanism, these agents exhibit critical differences in reversibility, potency (IC50 profiles), pharmacokinetic half-lives, lipid metabolism effects, and clinical outcomes in real-world cohorts [2][3]. For instance, in vitro studies reveal that the irreversible, steroidal inactivator Exemestane induces persistent aromatase suppression after drug removal, a property not shared by reversible nonsteroidal inhibitors like Anastrozole [4]. The following quantitative evidence demonstrates precisely where Anastrozole maintains unique or significantly different characteristics that directly impact its selection in research models and patient protocols.

Quantitative Comparative Evidence for Anastrozole (CAS 120511-73-1): Defining Differences in Potency, Selectivity, and Outcomes


Superior Disease-Free Survival vs. Tamoxifen in Early Breast Cancer Adjuvant Therapy

Anastrozole demonstrates statistically significant superiority in disease-free survival (DFS) compared to the first-line alternative tamoxifen in postmenopausal women with early-stage breast cancer. The 4-year DFS rate in the ATAC trial was 86.9% for anastrozole versus 84.5% for tamoxifen, yielding a clinically meaningful absolute improvement [1].

Adjuvant Endocrine Therapy Breast Cancer Disease-Free Survival

Higher Long-Term Overall Survival vs. Exemestane in Adjuvant Setting

In a large real-world comparative effectiveness study of postmenopausal HR+ early breast cancer patients, Anastrozole was associated with significantly superior 8-year overall survival (OS) compared to the steroidal aromatase inhibitor exemestane [1].

Adjuvant Endocrine Therapy Overall Survival Comparative Effectiveness

Superior Disease-Free Survival vs. Exemestane with Comparable Performance to Letrozole

The same comparative effectiveness study revealed that Anastrozole achieved an 8-year disease-free survival (DFS) rate that was numerically higher than exemestane and statistically indistinguishable from letrozole, reinforcing its position as a primary nonsteroidal AI of choice [1].

Adjuvant Endocrine Therapy Disease-Free Survival Comparative Effectiveness

Highest Selectivity for Aromatase with No Impact on Plasma Lipids

Unlike letrozole and exemestane, anastrozole treatment demonstrates a uniquely neutral impact on plasma lipid profiles and shows the highest degree of selectivity for aromatase without affecting adrenal steroidogenesis [1].

Aromatase Inhibition Selectivity Lipid Metabolism

Superior Real-World Survival as CDK4/6 Inhibitor Partner vs. Letrozole

In a real-world cohort of HR+/HER2- metastatic breast cancer patients receiving CDK4/6 inhibitors, Anastrozole as an endocrine partner demonstrated significantly superior survival outcomes compared to Letrozole [1].

Metastatic Breast Cancer CDK4/6 Inhibitors Real-World Evidence

Optimal Scientific and Industrial Application Scenarios for Anastrozole (CAS 120511-73-1) Based on Comparative Evidence


Preferred Adjuvant Endocrine Reference Standard in Preclinical Models

When establishing a gold-standard comparator for evaluating novel endocrine therapies in postmenopausal breast cancer models, Anastrozole should be prioritized over tamoxifen due to its proven 4-year DFS superiority (86.9% vs. 84.5%, HR 0.86) [1]. This provides a more stringent benchmark for assessing additive or synergistic effects of new agents.

Optimal Aromatase Inhibitor for Cardiovascular Safety Cohorts

In studies where lipid profiles or adrenal steroidogenesis are primary or secondary endpoints, or in patient populations with elevated cardiovascular risk, Anastrozole is the preferred nonsteroidal AI [1]. Its neutral impact on plasma lipids and lack of androgenic effects (unlike exemestane and letrozole) reduces confounding variables and enhances safety in long-term experiments.

Backbone Endocrine Partner in CDK4/6 Inhibitor Combination Studies

For researchers designing combination regimens with CDK4/6 inhibitors (e.g., ribociclib, palbociclib) in metastatic breast cancer models, Anastrozole should be selected as the endocrine partner of choice over Letrozole based on emerging real-world evidence demonstrating significantly superior survival outcomes (p<0.001) [1].

Long-Term Adjuvant Therapy Models Requiring Superior Survival Outcomes

In longitudinal studies requiring follow-up beyond 5 years, Anastrozole offers a survival advantage over exemestane, with an 8-year OS of 90.5% versus 88.8% [1]. This makes it a more suitable agent for investigating extended adjuvant therapy or assessing long-term biomarker outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anastrozole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.